molecular formula C16H23FN2O2 B4614701 N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide

N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide

Cat. No.: B4614701
M. Wt: 294.36 g/mol
InChI Key: YLVWSMUQJAAHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a piperidine ring, an ethyl group, a fluorophenoxy group, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction.

    Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through a condensation reaction between the piperidine derivative and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-ethylpiperidin-4-yl)-2-(4-chlorophenoxy)propanamide: Similar structure with a chlorine atom instead of fluorine.

    N-(1-ethylpiperidin-4-yl)-2-(4-bromophenoxy)propanamide: Similar structure with a bromine atom instead of fluorine.

    N-(1-ethylpiperidin-4-yl)-2-(4-methylphenoxy)propanamide: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenoxy group in N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide imparts unique chemical and biological properties, such as increased lipophilicity and potential interactions with fluorine-specific binding sites.

Properties

IUPAC Name

N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-3-19-10-8-14(9-11-19)18-16(20)12(2)21-15-6-4-13(17)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWSMUQJAAHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 4
Reactant of Route 4
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(1-ethylpiperidin-4-yl)-2-(4-fluorophenoxy)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.